molecular formula C33H26FOP B14902968 (4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

Katalognummer: B14902968
Molekulargewicht: 488.5 g/mol
InChI-Schlüssel: FDPCZQMPEOWNGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted biphenyl core, a methoxyphenyl vinyl group, and a diphenylphosphane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce the corresponding phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its interaction with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate the formation of carbon-carbon bonds through processes such as oxidative addition, transmetalation, and reductive elimination .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane
  • (4’-Chloro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane
  • (4’-Bromo-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane

Uniqueness

The uniqueness of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluoro group enhances its stability and can influence the electronic properties of the compound, making it a valuable ligand in catalysis .

Eigenschaften

Molekularformel

C33H26FOP

Molekulargewicht

488.5 g/mol

IUPAC-Name

[2-[4-fluoro-2-[1-(4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C33H26FOP/c1-24(25-17-20-27(35-2)21-18-25)32-23-26(34)19-22-30(32)31-15-9-10-16-33(31)36(28-11-5-3-6-12-28)29-13-7-4-8-14-29/h3-23H,1H2,2H3

InChI-Schlüssel

FDPCZQMPEOWNGK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=C)C2=C(C=CC(=C2)F)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.